

# discovery and history of 4-Benzylxy-2,6-difluorophenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	4-Benzylxy-2,6-difluorophenylboronic acid
Cat. No.:	B600006

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An In-depth Technical Guide on the Core Aspects of **4-Benzylxy-2,6-difluorophenylboronic acid**

## Abstract

This technical guide provides a comprehensive overview of **4-Benzylxy-2,6-difluorophenylboronic acid**, a fluorinated organoboron compound of significant interest to researchers, scientists, and drug development professionals. Due to a lack of specific historical records on its discovery in publicly available literature, this document focuses on the probable synthetic methodologies, its physicochemical properties, and its crucial role as a building block in modern medicinal chemistry. The guide outlines a plausible and detailed experimental protocol for its synthesis based on established methods for preparing analogous substituted phenylboronic acids.

## Introduction: The Significance of Fluorinated Phenylboronic Acids

Phenylboronic acids are a class of organic compounds that have become indispensable in synthetic chemistry, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).

The incorporation of fluorine atoms into organic molecules can profoundly influence their biological properties. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. Consequently, fluorinated phenylboronic acids, such as **4-Benzyl-2,6-difluorophenylboronic acid**, are highly valuable building blocks in the design and synthesis of novel therapeutic agents. The benzyloxy group in this particular molecule can also serve as a protective group or play a role in molecular recognition.

## Physicochemical Properties and Data

While a detailed historical timeline of the discovery of **4-Benzyl-2,6-difluorophenylboronic acid** is not available, its fundamental properties have been characterized.

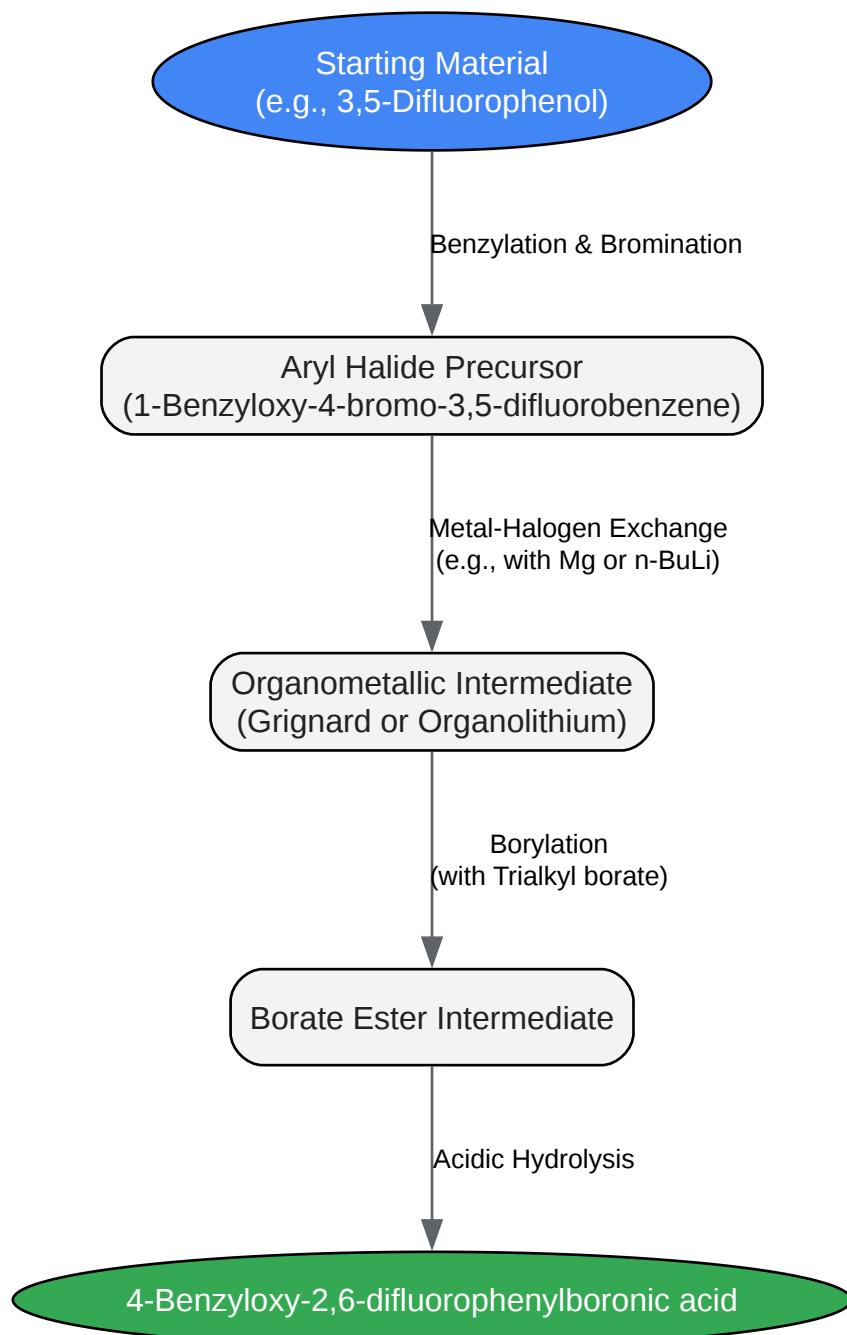
Property	Data
IUPAC Name	(4-(Benzyl)-2,6-difluorophenyl)boronic acid
CAS Number	156635-89-1
Molecular Formula	C <sub>13</sub> H <sub>11</sub> BF <sub>2</sub> O <sub>3</sub>
Molecular Weight	264.04 g/mol
Appearance	Typically a white to off-white solid

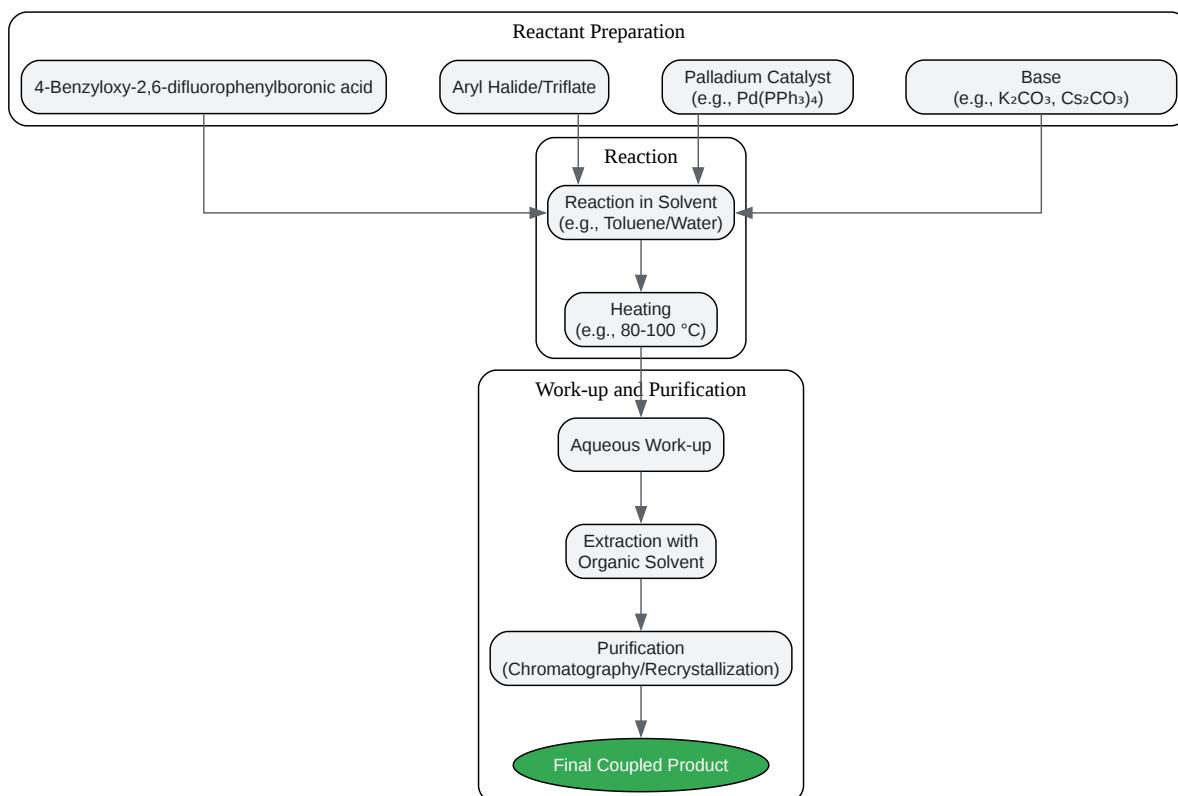
## Probable Synthetic Pathways and Experimental Protocol

The synthesis of **4-Benzyl-2,6-difluorophenylboronic acid** is not explicitly detailed in seminal literature. However, based on well-established methodologies for the synthesis of substituted arylboronic acids, a highly plausible route involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by borylation. The two primary methods for this are through a Grignard reagent or an organolithium reagent. A likely precursor for these reactions is 1-benzyl-4-bromo-3,5-difluorobenzene.

## General Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-step process, beginning with the preparation of a suitable aryl halide precursor, followed by the formation of an organometallic species, borylation, and final hydrolysis to yield the desired boronic acid.



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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)